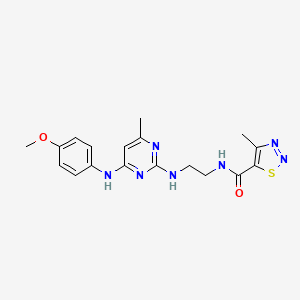

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1207002-73-0

Cat. No.: VC6912831

Molecular Formula: C18H21N7O2S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207002-73-0 |

|---|---|

| Molecular Formula | C18H21N7O2S |

| Molecular Weight | 399.47 |

| IUPAC Name | N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H21N7O2S/c1-11-10-15(22-13-4-6-14(27-3)7-5-13)23-18(21-11)20-9-8-19-17(26)16-12(2)24-25-28-16/h4-7,10H,8-9H2,1-3H3,(H,19,26)(H2,20,21,22,23) |

| Standard InChI Key | PPQAWSTZGJGZOC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 6-methylpyrimidine ring substituted at the 4-position with a 4-methoxyphenylamino group. A thioether-linked ethylamine chain connects this pyrimidine core to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Key structural attributes include:

-

Pyrimidine Core: The 2-aminopyrimidine scaffold is a known pharmacophore in kinase inhibitors and antimicrobial agents .

-

Methoxyphenyl Substituent: The para-methoxy group on the aniline ring may enhance lipid solubility and modulate electronic effects, influencing receptor binding .

-

Thiadiazole Carboxamide: The 1,2,3-thiadiazole ring contributes to potential bioactivity, as similar structures exhibit anti-inflammatory and antiproliferative properties.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.47 g/mol |

| IUPAC Name | N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methylthiadiazole-5-carboxamide |

| SMILES | CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=NS2)C)NC3=CC=C(C=C3)OC |

| InChI Key | PPQAWSTZGJGZOC-UHFFFAOYSA-N |

| Solubility | Not experimentally determined |

The compound’s solubility remains uncharacterized, but its logP value (estimated via molecular descriptors) suggests moderate hydrophobicity, likely requiring DMSO or ethanol for dissolution in vitro.

Synthetic Pathways and Analytical Characterization

Proposed Synthesis Route

While no explicit synthesis protocol for this compound is published, retrosynthetic analysis suggests a multi-step approach:

-

Pyrimidine Core Formation: Condensation of 4-chloro-6-methylpyrimidin-2-amine with 4-methoxyaniline under Buchwald-Hartwig amination conditions .

-

Ethylamine Linker Installation: Nucleophilic substitution of the pyrimidine’s 2-amino group with 2-chloroethylamine, followed by purification via column chromatography.

-

Thiadiazole Coupling: Activation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) and conjugation to the ethylamine linker .

Analytical Data

-

Mass Spectrometry: High-resolution ESI-MS would likely show a molecular ion peak at m/z 400.47 ([M+H]).

-

NMR Spectroscopy:

Biological Activities and Mechanistic Insights

Hypothesized Targets

Structural analogs suggest potential interactions with:

-

Kinases: The 2-aminopyrimidine motif is a hallmark of ATP-competitive kinase inhibitors (e.g., imatinib analogs) . Molecular docking studies predict affinity for tyrosine kinases such as EGFR or VEGFR.

-

Microbial Enzymes: Thiadiazoles disrupt bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450 .

Comparative Bioactivity of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume